molecular formula C16H14ClNO3 B14161444 Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate CAS No. 592471-26-6

Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate

Cat. No.: B14161444
CAS No.: 592471-26-6
M. Wt: 303.74 g/mol
InChI Key: QDPYQFIKVGPYMU-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorobenzoyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate typically involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-chlorobenzoate
  • Methyl 4-amino-3-chlorobenzoate
  • Methyl 3-amino-4-methylthiophene-2-carboxylate

Uniqueness

Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

Properties

CAS No.

592471-26-6

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate

InChI

InChI=1S/C16H14ClNO3/c1-10-6-7-12(16(20)21-2)9-14(10)18-15(19)11-4-3-5-13(17)8-11/h3-9H,1-2H3,(H,18,19)

InChI Key

QDPYQFIKVGPYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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